molecular formula C22H35N B14598346 (7E)-9-Methyl-N-phenylpentadec-8-en-7-imine CAS No. 61285-56-1

(7E)-9-Methyl-N-phenylpentadec-8-en-7-imine

Cat. No.: B14598346
CAS No.: 61285-56-1
M. Wt: 313.5 g/mol
InChI Key: IXAAQLBPYVRVGM-UHFFFAOYSA-N
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Description

(7E)-9-Methyl-N-phenylpentadec-8-en-7-imine is an organic compound characterized by its unique structure, which includes a phenyl group attached to a pentadec-8-en-7-imine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7E)-9-Methyl-N-phenylpentadec-8-en-7-imine typically involves the reaction of a suitable aldehyde with an amine under specific conditions. One common method is the condensation reaction between 9-methylpentadec-8-en-7-one and aniline. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

(7E)-9-Methyl-N-phenylpentadec-8-en-7-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(7E)-9-Methyl-N-phenylpentadec-8-en-7-imine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research explores its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (7E)-9-Methyl-N-phenylpentadec-8-en-7-imine exerts its effects involves interactions with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, affecting various biochemical pathways. The phenyl group may also play a role in the compound’s activity by interacting with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7E)-9-Methyl-N-phenylpentadec-8-en-7-imine is unique due to its specific combination of a phenyl group and an imine group attached to a pentadec-8-en backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

61285-56-1

Molecular Formula

C22H35N

Molecular Weight

313.5 g/mol

IUPAC Name

9-methyl-N-phenylpentadec-8-en-7-imine

InChI

InChI=1S/C22H35N/c1-4-6-8-11-15-20(3)19-22(18-12-9-7-5-2)23-21-16-13-10-14-17-21/h10,13-14,16-17,19H,4-9,11-12,15,18H2,1-3H3

InChI Key

IXAAQLBPYVRVGM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=CC(=NC1=CC=CC=C1)CCCCCC)C

Origin of Product

United States

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